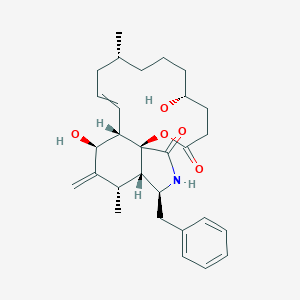

Dihydrocytochalasin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cytochalasin H2B is a polyketide-derived mycotoxin produced by the fungus Aspergillus flavus. It is a member of the cytochalasin family of toxins, which have been used in scientific research for over four decades. Cytochalasin H2B is a potent inhibitor of actin polymerization, which interferes with the normal functioning of cells. It is used in laboratory experiments to study the effects of actin polymerization inhibition on the behavior of cells and to study the effects of toxins on cells. In addition, it is used to study the effects of toxins on the biochemical and physiological processes in cells.

Wissenschaftliche Forschungsanwendungen

Krebs-Chemotherapie

Dihydrocytochalasin B (DiHCB) wurde auf sein Potenzial für den Einsatz in der Krebs-Chemotherapie untersucht . Es zeigte eine bemerkenswerte Synergie mit Doxorubicin und Paclitaxel, zwei häufig verwendeten Chemotherapeutika . Dies deutet darauf hin, dass DiHCB möglicherweise die Wirksamkeit dieser Medikamente verbessern könnte, was es zu einem vielversprechenden Kandidaten für weitere Untersuchungen in der Krebsbehandlung macht .

Überwindung der Multidrug-Resistenz

Es wurde festgestellt, dass DiHCB die Aktivität von P-Glykoprotein (P-gp) und möglicherweise anderen ATP-bindenden Kassetten-(ABC)-Transportern hemmt . Diese Proteine werden oft in multiresistenten neoplastischen Zellen überexprimiert und tragen zur Arzneimittelresistenz bei, indem sie Medikamente aus den Zellen pumpen . Durch die Hemmung dieser Proteine könnte DiHCB möglicherweise die Empfindlichkeit dieser Zellen gegenüber Chemotherapeutika erhöhen .

Zellmotilität und Morphologie

DiHCB hat Auswirkungen auf die Zellmotilität und -morphologie, die denen von Cytochalasin B ähneln . Dies deutet darauf hin, dass es in der Forschung verwendet werden könnte, um die Auswirkungen der Störung des Zytoskeletts auf diese zellulären Eigenschaften zu untersuchen .

Hemmung des Glukosetransports

Im Gegensatz zu Cytochalasin B hemmt DiHCB den Glukosetransport nicht . Dies macht es zu einem nützlichen Werkzeug in der Forschung, um zwischen den Auswirkungen von Cytochalasin B zu unterscheiden, die auf seine Störung des Aktin-Zytoskeletts zurückzuführen sind, und denen, die auf seine Hemmung des Glukosetransports zurückzuführen sind

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Dihydrocytochalasin B primarily targets the actin filaments in cells . Actin is a crucial component of the cytoskeleton, playing a significant role in maintaining cell shape, enabling cell movement, and facilitating various cellular functions .

Mode of Action

This compound interacts with its target by binding to the fast-growing end of actin filaments, thereby blocking the addition of actin monomers . This interaction disrupts the formation of actin polymers, leading to changes in cell morphology and motility .

Biochemical Pathways

By disrupting actin polymerization, this compound affects various cellular processes that rely on the actin cytoskeleton. These include cell division, cell movement, and the maintenance of cell shape . The compound’s ability to inhibit the activity of P-glycoprotein (P-gp) and potentially other ATP-binding cassette (ABC) transporters also suggests that it may affect drug efflux pathways .

Pharmacokinetics

It is known that the compound can permeate cell membranes , which suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is a change in cell morphology and motility . By disrupting actin polymerization, the compound can cause cells to change shape and lose their ability to move . Additionally, it has been suggested that this compound may have activity against multidrug-resistant neoplastic cells that overexpress drug efflux proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been shown that the cytotoxicity of this compound can be increased with the addition of verapamil, a calcium ion channel blocker . Furthermore, the compound demonstrates notable synergy with doxorubicin and paclitaxel, two commonly used chemotherapeutic agents .

Biochemische Analyse

Biochemical Properties

Dihydrocytochalasin B does not inhibit sugar uptake in BALB/c 3T3 cells . Excess this compound does not affect inhibition of sugar uptake by cytochalasin B, indicating that it does not compete with cytochalasin B for binding to high-affinity sites . As in the case of cytochalasin B, this compound inhibits cytokinesis and changes the morphology of the cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It induces changes in cell morphology and motility, but has little effect on sugar transport . In addition, it has been shown to inhibit cytokinesis and change the morphology of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with actin filaments. It disrupts the formation of actin polymers, leading to changes in cell morphology and motility . It does not compete with cytochalasin B for binding to high-affinity sites, indicating that it interacts with different sites on the actin filaments .

Temporal Effects in Laboratory Settings

It is known that cytochalasins, including this compound, are reasonably stable in solution .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to sensitize multidrug-resistant murine leukemia cells to doxorubicin, indicating potential therapeutic applications .

Metabolic Pathways

It is known that it does not inhibit sugar uptake, suggesting that it does not significantly interfere with metabolic pathways involving glucose .

Transport and Distribution

As a derivative of cytochalasin, it is likely to be cell membrane permeable .

Subcellular Localization

Given its effects on actin filaments, it is likely to be found in areas of the cell where actin is abundant, such as the cytoskeleton .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cytochalasin H2B involves the use of natural products and chemical reactions to obtain the desired compound. The steps involved in the synthesis pathway are as follows:", "Starting Materials": [ "Cytochalasin B", "Ethyl chloroformate", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Hexane", "Acetone", "Ethyl acetate", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methyl tert-butyl ether", "Toluene" ], "Reaction": [ "Cytochalasin B is reacted with ethyl chloroformate and triethylamine in methanol to form the corresponding ethyl carbonate", "The ethyl carbonate is then hydrolyzed using hydrochloric acid to obtain the corresponding alcohol", "The alcohol is then reacted with sodium bicarbonate in water to form the corresponding sodium salt", "The sodium salt is then reacted with hydrochloric acid to form the corresponding hydrochloride salt", "The hydrochloride salt is then treated with sodium bicarbonate and sodium chloride in water to form the corresponding sodium salt", "The sodium salt is then reacted with hydrogen peroxide in acetic acid to form the corresponding epoxide", "The epoxide is then reacted with methyl tert-butyl ether and sodium hydroxide to form the corresponding diol", "The diol is then reacted with toluene and acetic acid to form the desired compound, Cytochalasin H2B" ] } | |

CAS-Nummer |

39156-67-7 |

Molekularformel |

C29H39NO5 |

Molekulargewicht |

481.6 g/mol |

IUPAC-Name |

(1S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione |

InChI |

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/t18?,19?,22?,23?,24?,26?,27?,29-/m1/s1 |

InChI-Schlüssel |

WIULKAASLBZREV-GGNVLZNYSA-N |

Isomerische SMILES |

CC1CCCC(CCC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

SMILES |

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

Kanonische SMILES |

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

Andere CAS-Nummern |

39156-67-7 |

Piktogramme |

Acute Toxic; Health Hazard |

Synonyme |

dihydrocytochalasin B dihydrocytochalasin C dihydrocytochalasin D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

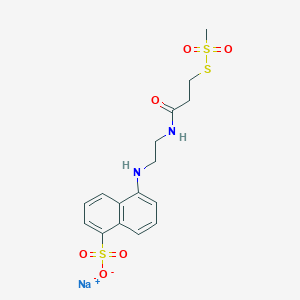

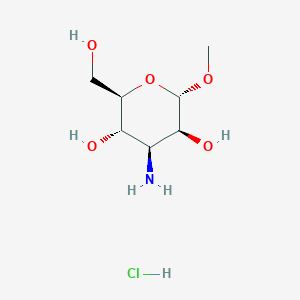

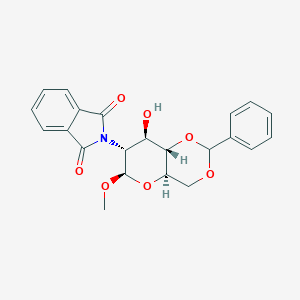

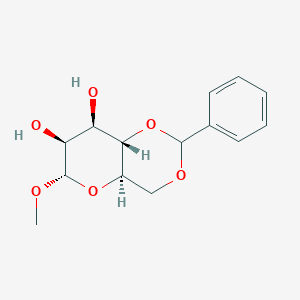

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)

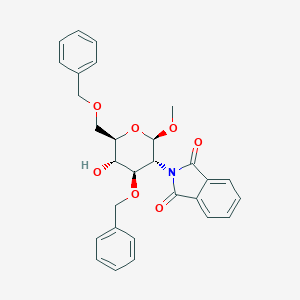

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)